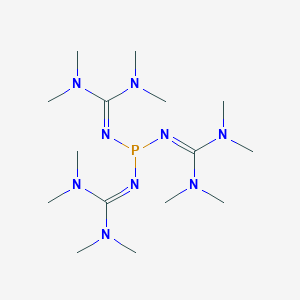
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is an organic compound characterized by the presence of a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one typically involves the reaction of 4-bromobenzaldehyde with trichloroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-oxobutan-1-one.
Reduction: Formation of 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with biological receptors, while the trichloromethyl group can enhance the compound’s reactivity. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
4-Bromophenylacetic acid: Contains a bromophenyl group but lacks the trichloromethyl and hydroxybutanone moieties.
1-(4-Bromophenyl)-2-chloroethanone: Similar structure but with a chloroethanone group instead of trichloro-3-hydroxybutanone.
4-Bromoacetophenone: Contains a bromophenyl group attached to an acetophenone moiety.
Uniqueness: 1-(4-Bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one is unique due to the presence of both a bromophenyl group and a trichloromethyl group attached to a hydroxybutanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
339311-81-8 |
|---|---|
Formule moléculaire |
C10H8BrCl3O2 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-4,4,4-trichloro-3-hydroxybutan-1-one |
InChI |
InChI=1S/C10H8BrCl3O2/c11-7-3-1-6(2-4-7)8(15)5-9(16)10(12,13)14/h1-4,9,16H,5H2 |
Clé InChI |
ACTXJPUTDGCSGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)CC(C(Cl)(Cl)Cl)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,5'-[1,3-Phenylenebis(oxy)]di(benzene-1,3-dicarbonitrile)](/img/structure/B14248135.png)
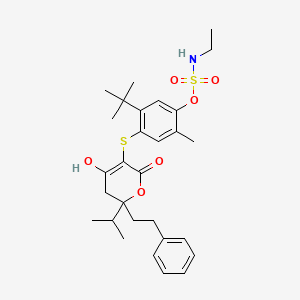
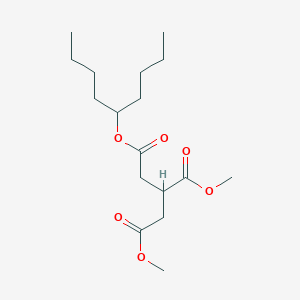
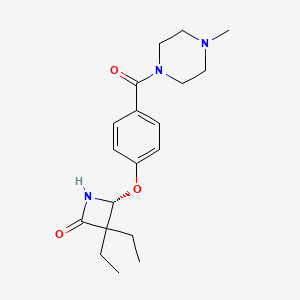
![N-[(3,5-Dinitrophenyl)methyl]-N-phenylglycine](/img/structure/B14248161.png)
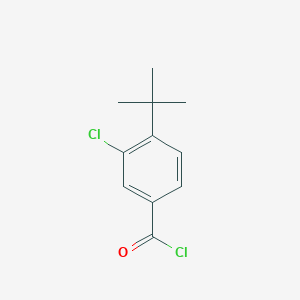
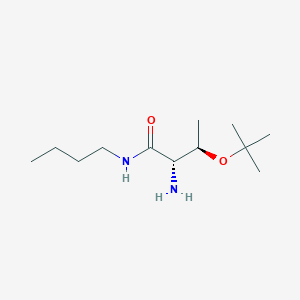

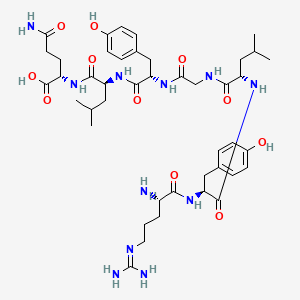
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)

